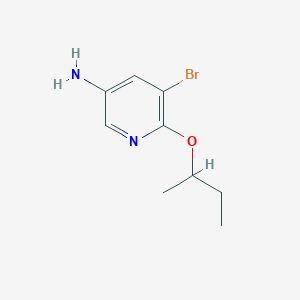![molecular formula C14H24N2O3 B15240504 9-Boc-2,9-diaza-spiro[6.4]undecan-1-one](/img/structure/B15240504.png)
9-Boc-2,9-diaza-spiro[6.4]undecan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Boc-2,9-diaza-spiro[6.4]undecan-1-one is a chemical compound with the molecular formula C14H24N2O3. It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom. The “Boc” in its name refers to the tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Boc-2,9-diaza-spiro[6.4]undecan-1-one typically involves the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular nucleophilic substitution.
Introduction of the Boc protecting group: The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
9-Boc-2,9-diaza-spiro[6.4]undecan-1-one can undergo various chemical reactions, including:
Substitution reactions: The Boc protecting group can be removed under acidic conditions, revealing the free amine.
Oxidation and reduction reactions: The compound can participate in redox reactions, depending on the functional groups present.
Common Reagents and Conditions
Acidic conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidizing agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed
Deprotection: Removal of the Boc group yields the free amine.
Oxidation: Depending on the specific reaction, oxidation can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction can convert ketones to alcohols or amines to their corresponding reduced forms.
Wissenschaftliche Forschungsanwendungen
9-Boc-2,9-diaza-spiro[6.4]undecan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents.
Industry: The compound is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 9-Boc-2,9-diaza-spiro[6.4]undecan-1-one depends on its specific application. In general, the compound can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-Boc-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane
- 2-Boc-2,9-diazaspiro[5.5]undecane
- 3-Boc-9-oxo-3-azaspiro[5.5]undecane
Uniqueness
9-Boc-2,9-diaza-spiro[6.4]undecan-1-one is unique due to its specific spirocyclic structure and the presence of the Boc protecting group. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Eigenschaften
Molekularformel |
C14H24N2O3 |
|---|---|
Molekulargewicht |
268.35 g/mol |
IUPAC-Name |
tert-butyl 6-oxo-2,7-diazaspiro[4.6]undecane-2-carboxylate |
InChI |
InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-9-7-14(10-16)6-4-5-8-15-11(14)17/h4-10H2,1-3H3,(H,15,17) |
InChI-Schlüssel |
YWOASUPINPXRBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCCNC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


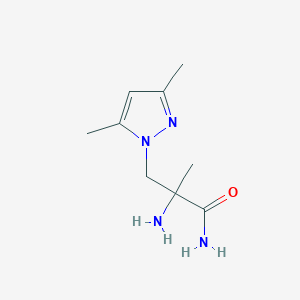
![ethyl 2-[(2Z)-3-[(5-acetyl-2-ethoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B15240425.png)

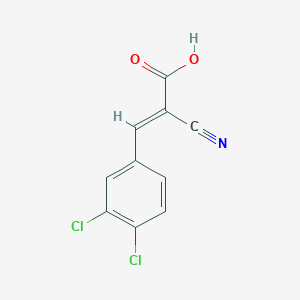
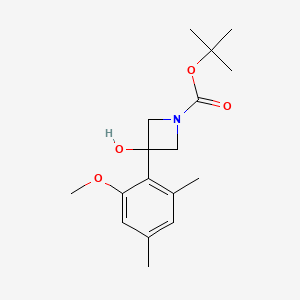

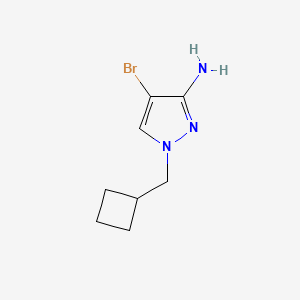


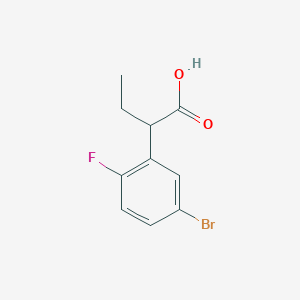
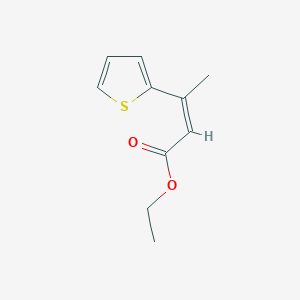
![1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15240509.png)
